Strategic Synthesis of (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
Strategic Synthesis of (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
Executive Summary & Pharmacophore Profile
The target molecule, (2-(4-methoxyphenyl)cyclopropyl)(phenyl)methanone (CAS: 42205-96-9), represents a critical "privileged scaffold" in medicinal chemistry. The 1,2-disubstituted cyclopropane motif serves as a bioisostere for olefins, providing rigid vector orientation for the aryl rings while improving metabolic stability against cytochrome P450 oxidation compared to the corresponding chalcones.
This guide details the Corey-Chaykovsky cyclopropanation as the primary synthetic route. This method is favored for its high trans-diastereoselectivity and scalability compared to transition-metal-catalyzed carbene transfers, which often require hazardous diazo precursors.
Target Molecule Specifications
| Property | Detail |
| IUPAC Name | (2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone |
| Common Class | 1,2-Diarylcyclopropyl ketone |
| Key Structural Feature | Trans-1,2-disubstitution (Thermodynamic product) |
| Molecular Weight | 252.31 g/mol |
| Primary Application | Kinase inhibitors, GPCR ligands, Monoamine transporter inhibitors |
Retrosynthetic Analysis
To access the cyclopropane core efficiently, we employ a disconnection strategy that utilizes the electron-deficient nature of
Logical Disconnection
The most robust disconnection cleaves the C2–C3 and C1–C3 bonds of the cyclopropane ring. This reveals two key precursors:
-
The Electrophile: (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (4-Methoxychalcone).
-
The Nucleophile: A methylene transfer reagent (Sulfur Ylide).[1]
Figure 1: Retrosynthetic disconnection showing the Michael Initiated Ring Closure (MIRC) strategy.
Primary Protocol: Corey-Chaykovsky Cyclopropanation[2]
This protocol utilizes trimethylsulfoxonium iodide (TMSOI) .[2][3][4] It is critical to distinguish this from trimethylsulfonium iodide. The sulfoxonium ylide is "softer" and thermodynamically stable, favoring 1,4-addition (cyclopropanation) over the 1,2-addition (epoxidation) typically seen with the harder sulfonium ylides.[5]
Step 1: Precursor Synthesis (Claisen-Schmidt Condensation)
Note: If the chalcone is not commercially sourced, it must be synthesized first.
-
Reagents: Acetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), EtOH/H₂O.
-
Procedure: Stir at room temperature for 4–6 hours. The product precipitates as a yellow solid.
-
Validation: 1H NMR must show trans-alkene coupling (
Hz).
Step 2: Cyclopropanation (The Core Reaction)
Reagents & Materials
-
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone substrate)
-
Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 eq)
-
Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Detailed Workflow
-
Ylide Generation (The "Activation" Phase):
-
Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Add NaH (1.5 eq) and wash twice with dry pentane or hexane to remove mineral oil (optional but recommended for cleaner workups).
-
Add anhydrous DMSO. Caution: Hydrogen gas evolution.
-
Add TMSOI (1.5 eq) in portions at room temperature.
-
Stir for 30–60 minutes until the solution becomes clear/homogeneous. This indicates the formation of dimethyloxosulfonium methylide.
-
-
Substrate Addition (The MIRC Step):
-
Dissolve the chalcone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.
-
Add the chalcone solution dropwise to the ylide solution.
-
Temperature Control: The reaction is exothermic. Maintain temperature between 25°C and 35°C. For sterically hindered substrates, heating to 50°C may be required.
-
-
Reaction Monitoring:
-
Stir for 2–4 hours.
-
TLC Monitoring: Mobile phase 80:20 Hexane:EtOAc. The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent (UV active) spot of the cyclopropane (usually higher Rf).
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with water (to remove DMSO) and brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol is often sufficient due to the high crystallinity of the product.
-
Alternatively, flash column chromatography (Hexane/EtOAc gradient).
-
Mechanistic Causality & Stereocontrol
Understanding the mechanism is vital for troubleshooting low yields or poor diastereoselectivity.
The Pathway
The reaction proceeds via a Michael Initiated Ring Closure (MIRC) mechanism.[6]
-
Nucleophilic Attack: The ylide carbon attacks the
-carbon of the enone (Michael addition). -
Enolate Intermediate: A betaine-like zwitterion is formed.
-
Ring Closure: The enolate oxygen does not attack the sulfur center (which would reverse the reaction). Instead, the
-carbon attacks the methylene group attached to the sulfur, displacing DMSO as a leaving group.
Stereoselectivity (Trans vs. Cis)
The reaction is trans-selective .
-
Reasoning: The initial Michael addition is reversible. The ring closure step is irreversible. The anti-conformer of the intermediate betaine (leading to the trans-cyclopropane) minimizes steric clash between the aryl ring and the benzoyl group during the transition state of the ring closure.
Figure 2: Mechanistic pathway highlighting the origin of trans-selectivity.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Epoxide Formation | Wrong ylide used. | Ensure Trimethylsulfoxonium (TMSOI) is used, not Trimethylsulfonium (TMSI). The extra oxygen on sulfur is critical for "softness." |
| No Reaction | Ylide degradation or wet DMSO. | DMSO must be dry. NaH must be fresh. If TMSOI is old, recrystallize it from water before use. |
| Low Yield | O-alkylation of enolate. | This is rare with TMSOI but possible. Ensure the reaction is not heated excessively (>60°C) unless necessary. |
| Emulsion during Workup | Residual DMSO. | Wash the organic layer extensively with water (5x) or use a continuous extractor. |
Characterization Data (Expected)
To validate the synthesis, look for these specific NMR signatures:
-
H NMR (CDCl
, 400 MHz):- 3.85 (s, 3H): Methoxy group.
- 2.70 – 2.90 (m, 1H): Cyclopropyl CH adjacent to Carbonyl.
- 2.50 – 2.65 (m, 1H): Cyclopropyl CH adjacent to Aryl.
-
1.40 – 1.90 (m, 2H): Cyclopropyl methylene protons (
). -
Coupling Constants: The trans protons typically show
Hz, while cis would be Hz (though in cyclopropanes, this rule can sometimes vary; X-ray or NOE is the gold standard for absolute configuration).
-
C NMR:
- ~198 ppm: Ketone Carbonyl.
- ~60 ppm: Methoxy Carbon.
- ~15-30 ppm: Cyclopropyl carbons (high field shift is characteristic).
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines.[1][7] Chemical Reviews, 103(8), 2829-2844. Link
-
Bubnov, Y. N., et al. (2020).[2] Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5737. Link (Provides modern experimental protocols for hydroxy-substituted variants of the target).
-
Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372. Link
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
